molecular formula C14H12N4O3S B2363124 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 952868-60-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2363124
CAS No.: 952868-60-9
M. Wt: 316.34
InChI Key: JRGBJIYVRVGZDP-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, also known as Isoxazole-5-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • The synthesis of isoxazole-substituted 1,3,4-oxadiazoles, including compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, showed good in vitro antimicrobial activity against various bacterial and fungal strains (Marri et al., 2018). Another study on alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetamide and related compounds demonstrated antituberculosis activity (Mir et al., 1991).

Anticancer and Antiprotozoal Effects

  • Newer quinoxaline-oxadiazole hybrids were assessed for their antimicrobial and antiprotozoal activities, showing promising results against bacterial, fungal, and Trypanosoma cruzi infections (Patel et al., 2017). Additionally, the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives indicated their potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

Corrosion Inhibition

  • Isoxazoline and isoxazolidine derivatives, related to the chemical structure of interest, were synthesized and evaluated as corrosion inhibitors, showing promising efficiencies in acidic and mineral oil media (Yıldırım & Cetin, 2008).

Other Applications

  • Further research into N-substituted derivatives of 1,3,4-oxadiazole compounds has unveiled moderate to significant antibacterial activities, emphasizing the versatility of these molecules in various domains of scientific research (Khalid et al., 2016).

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-9-2-4-10(5-3-9)22-8-12(19)16-14-18-17-13(20-14)11-6-7-15-21-11/h2-7H,8H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGBJIYVRVGZDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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